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molecular formula C11H20O B8637916 2,2-Dimethyl-4-cylcopentyl butan-3-one

2,2-Dimethyl-4-cylcopentyl butan-3-one

Cat. No. B8637916
M. Wt: 168.28 g/mol
InChI Key: IPUUGTABOFXRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04923502

Procedure details

To a stirred mixture of pivaloyl chloride (11.09 g) and copper (I) iodide (10.0 g) in dry tetrahydrofuran (120 mls) at -75° C. under nitrogen was added dropwise cyclopentyl methylmagnesium bromide [prepared from magnesium turnings (3.313 g) and cyclopentylmethylbromide (15.0 g) in dry tetrahydrofuran (95 mls)]. The cooling bath was removed and the reaction mixture stirred for 16 hours then hydrolysed with cold aqueous ammonium chloride (10%). After filtration and extraction of the filtrates with ether, the combined ethereal extracts were washed with aqueous sodium hydroxide (10%) and brine and were dried over anhydrous magnesium sulphate. Concentration in vacuo gave the crude ketone as a yellow oil which was used without further purification. ##STR26##
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
10 g
Type
catalyst
Reaction Step One
Name
cyclopentyl methylmagnesium bromide
Quantity
95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH:8]1([Mg]C)[CH2:12][CH2:11][CH2:10][CH2:9]1.[Br-].O1CCC[CH2:17]1>[Cu]I>[CH3:3][C:2]([CH3:5])([C:1](=[O:6])[CH2:17][CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
11.09 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Name
copper (I) iodide
Quantity
10 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
cyclopentyl methylmagnesium bromide
Quantity
95 mL
Type
reactant
Smiles
C1(CCCC1)[Mg]C.[Br-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
FILTRATION
Type
FILTRATION
Details
After filtration and extraction of the filtrates with ether
WASH
Type
WASH
Details
the combined ethereal extracts were washed with aqueous sodium hydroxide (10%) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)(C(CC1CCCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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